molecular formula C19H15BrN6OS B2519983 N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide CAS No. 895105-21-2

N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide

Cat. No.: B2519983
CAS No.: 895105-21-2
M. Wt: 455.33
InChI Key: OYNYJBRCNUQGEP-UHFFFAOYSA-N
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Description

N-{3-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide is a synthetic compound belonging to the class of heterocyclic organic compounds. This compound is characterized by its unique structure, which includes a triazole ring, a thiadiazole ring, and a bromophenyl group. These structural components confer a range of chemical and biological properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide typically involves the following steps:

  • Formation of the Triazole Ring: : This involves the cyclization of 2-bromoaniline with a suitable acetylenic compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the 1,2,3-triazole ring.

  • Introduction of the Thiadiazole Ring: : The triazole intermediate is then reacted with thiosemicarbazide and a suitable oxidizing agent to form the 1,2,4-thiadiazole ring.

  • Formation of the Benzamide Moiety: : Finally, the thiadiazole-triazole intermediate is acylated with 4-methylbenzoyl chloride to obtain the desired this compound.

Industrial Production Methods: In industrial settings, the synthesis process can be scaled up using optimized reaction conditions such as:

  • Solvent choice to maximize yield and purity.

  • Temperature control to ensure selective reactions.

  • Catalysts and reagents that are cost-effective and efficient.

  • Continuous flow chemistry techniques to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction of the bromophenyl group can yield different reduction products, altering the compound's biological activity.

  • Substitution: : The compound can undergo nucleophilic and electrophilic substitution reactions, especially on the bromophenyl and triazole rings.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Typical reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Substitution: : Various halogenating agents, alkylating agents, and other electrophiles and nucleophiles can be used.

Major Products:
  • Oxidation: : Oxidized triazole derivatives.

  • Reduction: : Reduced bromophenyl derivatives.

  • Substitution: : Substituted triazole and bromophenyl derivatives with varied functional groups.

Scientific Research Applications

N-{3-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide has diverse applications:

  • Chemistry: : Used as a precursor in the synthesis of various heterocyclic compounds.

  • Biology: : Studied for its potential as an antimicrobial and antifungal agent.

  • Medicine: : Investigated for its anti-inflammatory and anticancer properties.

  • Industry: : Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Molecular Targets: : Enzyme inhibition, interaction with DNA/RNA, and receptor binding.

  • Pathways Involved: : Modulation of signaling pathways, inhibition of specific enzymes (e.g., kinases), and disruption of cellular processes.

Comparison with Similar Compounds

N-{3-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide stands out due to its unique structural features, particularly the combination of triazole and thiadiazole rings. Similar compounds include:

  • N-{3-[1-Phenyl-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide: : Lacks the bromophenyl group.

  • N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide: : Contains a chlorophenyl group instead of bromophenyl.

  • N-{3-[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide: : Lacks the 5-methyl substitution on the triazole ring.

Each of these compounds exhibits distinct chemical and biological properties, highlighting the significance of structural modifications in determining the compound's overall behavior and applications.

Properties

IUPAC Name

N-[3-[1-(2-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN6OS/c1-11-7-9-13(10-8-11)18(27)22-19-21-17(24-28-19)16-12(2)26(25-23-16)15-6-4-3-5-14(15)20/h3-10H,1-2H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNYJBRCNUQGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=CC=C4Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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